![molecular formula C35H28BrN3O B406717 4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine CAS No. 332020-04-9](/img/structure/B406717.png)

4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

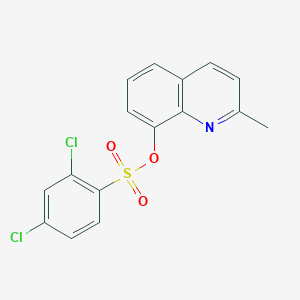

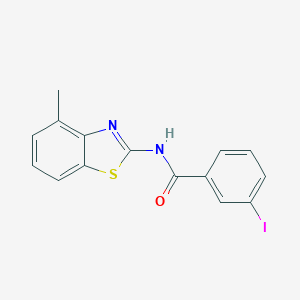

The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including two quinoline rings and a morpholine ring . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Morpholine is a common organic solvent and also used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic morpholine ring . The exact structure would depend on the positions of the various substituents on the rings.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse, given the variety of functional groups present. Quinolines, for example, are known to participate in a wide range of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and various types of coupling reactions .

Scientific Research Applications

Morpholine Derivatives in Scientific Research

Morpholine and its derivatives are explored for their broad spectrum of pharmacological profiles. Studies highlight their significance in developing compounds with diverse pharmacological activities, including potential therapeutic roles due to their unique chemical structure (M. Asif & M. Imran, 2019). The inclusion of a morpholine moiety in pharmaceutical compounds can enhance their efficacy and specificity, making them valuable in drug development processes for treating various health conditions.

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-[6-Bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine are EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior, particularly a reduction in cell growth and proliferation.

Biochemical Pathways

The affected pathways are those involving EGFR and HER2. These pathways are critical for cell growth and proliferation. When the activity of these proteins is inhibited, it leads to a disruption in these pathways, potentially leading to a decrease in the growth and proliferation of cells .

Result of Action

The molecular and cellular effects of the compound’s action would be a reduction in the activity of EGFR and HER2, leading to a disruption in the cell signaling pathways they are involved in . This could result in a decrease in cell growth and proliferation.

properties

IUPAC Name |

4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYOCQVOYRWGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-2',6-dichloro-2,3'-bis[4-phenylquinoline]](/img/structure/B406636.png)

![2'-Chloro-2,3'-bis[6-bromo-4-phenylquinoline]](/img/structure/B406638.png)

![6-bromo-3-[4-(4-methylphenyl)quinolin-2-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B406640.png)

![N-(2-methoxyphenyl)-2',3-bis[6-bromo-4-phenylquinoline]-2-amine](/img/structure/B406643.png)

![6-Bromo-6'-methyl-2-(1-piperidinyl)-2',3-bi[4-phenylquinoline]](/img/structure/B406644.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-phthalamic acid](/img/structure/B406646.png)

![3-[4-(4-chlorophenyl)quinolin-2-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B406647.png)